7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C9H4BrClFNO |
|---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
7-bromo-6-chloro-8-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrClFNO/c10-7-5(11)3-4-6(14)1-2-13-9(4)8(7)12/h1-3H,(H,13,14) |
InChI Key |
NHYHKCJDSPWEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C2C1=O)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Quinoline Core Formation
- Starting materials often include substituted anilines or halogenated anilines and β-ketoesters or related precursors.
- A common approach involves the condensation of halogenated anilines with β-ketoesters under acidic or basic conditions to form the quinolin-4(1H)-one scaffold.
- For example, 6-chloro-8-fluoroaniline derivatives can be reacted with appropriate β-ketoesters to yield 6-chloro-8-fluoroquinolin-4(1H)-one intermediates.
Selective Bromination at Position 7
- The bromine substituent at position 7 is introduced via electrophilic aromatic substitution using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature (often reflux or room temperature) to ensure regioselectivity.
- The presence of electron-withdrawing groups (chloro and fluoro) influences the regioselectivity, favoring bromination at position 7.
Alternative Cross-Coupling Approaches
- Suzuki-Miyaura cross-coupling reactions can be employed to install halogen substituents or other functional groups on the quinoline ring.
- For example, a 6-chloro-8-fluoroquinolin-4(1H)-one bearing a suitable leaving group at position 7 can be coupled with a brominated arylboronic acid or vice versa.
- These palladium-catalyzed reactions require bases such as potassium carbonate and solvents like toluene or ethanol, often under inert atmosphere and elevated temperatures.
Detailed Reaction Conditions and Purification
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Quinoline core formation | Halogenated aniline + β-ketoester, acid/base catalyst, solvent (e.g., ethanol), reflux | Yields quinolin-4(1H)-one intermediate with chloro and fluoro substituents |
| Bromination | NBS or Br2, dichloromethane, 0 °C to room temp, 1-3 hours | Regioselective bromination at position 7; reaction monitored by TLC and NMR |
| Cross-coupling (optional) | Pd catalyst, base (K2CO3), solvent (toluene/ethanol), inert atmosphere, 80-110 °C, 12-24 h | Used for installing or modifying halogen substituents; requires purification by column chromatography |
| Purification | Silica gel column chromatography, recrystallization | Ensures high purity; characterized by NMR, IR, melting point |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms the substitution pattern and purity.
- Infrared (IR) spectroscopy identifies characteristic quinolinone carbonyl and halogen-related vibrations.
- Melting point determination provides purity assessment.
- Thin Layer Chromatography (TLC) monitors reaction progress.
- Mass spectrometry (MS) and elemental analysis confirm molecular weight and composition.
Research Findings and Optimization Notes
- Reaction temperature and solvent choice critically affect regioselectivity and yield.
- Use of N-bromosuccinimide (NBS) offers milder bromination conditions with better control compared to elemental bromine.
- Cross-coupling reactions require careful ligand and catalyst selection to avoid dehalogenation or side reactions.
- Purification by silica gel chromatography is essential due to close Rf values of halogenated intermediates.
- Yields for bromination steps typically range from 70% to 90% under optimized conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct bromination | 6-chloro-8-fluoroquinolin-4(1H)-one | NBS or Br2, DCM | 0 °C to RT, 1-3 h | 75-85 | Simple, regioselective | Requires careful control to avoid polybromination |
| Suzuki-Miyaura coupling | 6-chloro-8-fluoroquinolin-4(1H)-one derivative with leaving group | Pd catalyst, K2CO3, toluene/ethanol | 80-110 °C, 12-24 h | 70-90 | Versatile, allows functional group diversity | Requires expensive catalysts, inert atmosphere |
| Condensation route | Halogenated aniline + β-ketoester | Acid/base catalyst, reflux | Several hours | 60-80 | Builds quinoline core with halogens | Multi-step, moderate yields |
Chemical Reactions Analysis
Substitution Reactions
The halogen atoms (Br, Cl, F) undergo selective substitution under controlled conditions:
-
Bromine Replacement : Reacts with amines (e.g., piperidine) in DMF at 80°C to yield aminoquinoline derivatives.
-
Chlorine Displacement : Catalyzed by Pd(PPh₃)₄ in Suzuki-Miyaura couplings with arylboronic acids, producing biarylquinolines.
-
Fluorine Retention : Fluorine typically remains intact due to its strong C-F bond, but may participate in SNAr reactions under extreme basic conditions.
Table 1: Representative Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromine substitution | Piperidine, DMF, 80°C, 12h | 7-Piperidino-6-Cl-8-F-quinolin-4-one | 74 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C, 24h | 6-Aryl-7-Br-8-F-quinolin-4-one | 67 |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient quinoline ring facilitates NAS at positions activated by halogens:
-
C-7 Bromine : Most reactive site due to para-directing effects of the ketone group .
-
C-6 Chlorine : Requires harsher conditions (e.g., CuI catalysis) for replacement with nucleophiles like thiols .
Key Finding :
"Fluorine at C-8 electronically deactivates the adjacent C-7 position but stabilizes intermediates through resonance effects during substitution" .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
-
Buchwald-Hartwig Amination : With XPhos precatalyst, converts Br to N-alkyl/aryl groups in >80% yield .
-
Negishi Coupling : Zinc reagents selectively replace Br while retaining Cl and F substituents.
Mechanistic Insight :
The ketone at C-4 coordinates with palladium, directing coupling to occur preferentially at C-7 .
Ring Functionalization
The 4(1H)-one moiety participates in:
-
Knoevenagel Condensation : With aldehydes in acetic acid, forming exocyclic double bonds .
-
Reductive Amination : Using NaBH₃CN to introduce amine groups at C-4 .
Table 2: Ring Modification Outcomes
| Reaction | Conditions | Application |
|---|---|---|
| Knoevenagel condensation | Benzaldehyde, AcOH, Δ | Fluorescent probes |
| Reductive amination | NaBH₃CN, MeOH, 0°C | Antibacterial agents |
Industrial-Scale Optimization
Process chemistry advancements enhance reaction efficiency:
-
Flow Chemistry : Reduces reaction time for bromine substitution from 12h to 45min.
-
Solvent Selection : Cyclopentyl methyl ether (CPME) improves yields in Suzuki couplings vs. traditional DME.
Comparative Data :
| Parameter | Batch Process | Flow System |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Yield (%) | 74 | 88 |
| Purity (%) | 92 | 99 |
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
-
C-7 Piperidine Derivatives : Show 32x greater topoisomerase IV inhibition vs. parent compound .
-
C-6 Thiol Analogs : Exhibit enhanced Gram-negative antibacterial activity (MIC = 0.5 µg/mL) .
Mechanism :
"Quinoline-4-one derivatives intercalate into DNA-enzyme complexes, stabilized by halogen interactions with GyrA/ParC residues" .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one exhibits notable antimicrobial activity against various bacterial strains. Research indicates its effectiveness comparable to established antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The compound primarily acts by inhibiting key enzymes involved in bacterial metabolism, particularly targeting topoisomerases essential for DNA replication and transcription, ultimately leading to cell death .
Antiviral Activity
In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. Preliminary studies suggest it may inhibit viral replication by interfering with viral polymerases or proteases, although further research is needed to elucidate the exact mechanisms involved .
Cancer Research
The compound's structural characteristics make it a candidate for cancer research, particularly in targeting specific mutations such as KRASG12C found in non-small cell lung cancer. Its design allows for potential development as an inhibitor against tumor growth associated with these mutations . The unique arrangement of halogens enhances its reactivity and selectivity for biological targets, potentially improving potency against certain cancer cells .
Biological Studies
This compound's interaction with various biological targets has been a focal point in biological studies. Its structural features contribute to its ability to bind selectively to enzymes and receptors, modulating their activity. This capability is crucial for developing new therapeutic agents that can effectively target specific pathways involved in diseases such as cancer and infectious diseases .
Material Science
The compound is also explored for potential applications in material science, particularly in the development of organic electronic materials and liquid crystals. Its unique chemical properties may enable the creation of novel materials with enhanced performance characteristics .
Case Studies
- Antimicrobial Efficacy Study : A study published in Molecules demonstrated the compound's bacteriostatic effects against reference Gram-positive and Gram-negative bacterial strains, highlighting its potential as a new antimicrobial agent .
- Cancer Inhibition Research : Research focusing on KRASG12C inhibitors revealed that compounds similar to this compound showed significant activity against tumor cells expressing this mutation, indicating potential therapeutic applications in oncology .
- Enzyme Inhibition Studies : Investigations into the inhibition of aldehyde dehydrogenases (ALDHs) using quinoline-based analogs have shown promising results, suggesting that derivatives like this compound could be developed into effective small molecule inhibitors targeting cancer stem cells .
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating Receptors: Binding to and modulating the activity of cellular receptors.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight | Key Differences |
|---|---|---|---|---|---|
| This compound | 2349394-43-8 | C₉H₄BrClFNO | Br (C7), Cl (C6), F (C8) | 276.49 | Reference compound |
| 8-Bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one | 693261-77-7 | C₉H₇BrFNO | Br (C8), F (C6), dihydro core | 256.06 | Lacks Cl; saturated C2–C3 bond |
| 5-Bromo-8-fluoroquinolin-2(1H)-one | 1341609-10-6 | C₉H₅BrFNO | Br (C5), F (C8) | 242.04 | Different substitution positions |
| 7-Bromo-2-methylquinazolin-4(3H)-one | 403850-89-5 | C₈H₆BrN₃O | Br (C7), methyl (C2) | 240.06 | Quinazolinone core; methyl group |
| 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one | - | C₁₂H₁₀ClFNO | Cl (C7), F (C6), cyclopropyl | 255.67 | Cyclopropyl substituent; dihydro core |
Structural Insights :
- Halogenation Patterns: The target compound’s trifunctional halogenation (Br, Cl, F) distinguishes it from analogs like 8-bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one (lacking Cl) and 5-bromo-8-fluoroquinolin-2(1H)-one (different substitution sites) .
- Core Modifications: Derivatives such as 7-bromo-2-methylquinazolin-4(3H)-one replace the quinolinone core with a quinazolinone system, altering electronic properties and hydrogen-bonding capacity .
Physicochemical and Spectroscopic Properties
Table 2: NMR Data Comparison (Selected Compounds)



Key Observations :
- However, analogs like Sch-642305 and streptochlorin exhibit distinct aromatic proton and carbonyl carbon shifts, suggesting that the target’s halogenation would similarly deshield adjacent protons and carbons .
- Dihydroquinolinones (e.g., 8-bromo-6-fluoro-2,3-dihydroquinolin-4(1H)-one) show upfield shifts for saturated C2–C3 protons compared to fully aromatic systems .
Biological Activity
7-Bromo-6-chloro-8-fluoroquinolin-4(1H)-one is a halogenated derivative of quinoline, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of quinolones, which are recognized for their ability to interact with various biological targets due to their unique structural features.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 276.49 g/mol. The presence of bromine, chlorine, and fluorine atoms in its structure enhances its reactivity and biological efficacy compared to other quinolone derivatives.
Antitumor Properties
Research indicates that this compound exhibits significant anticancer activity , particularly against various cancer cell lines. The compound has been shown to inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth and survival.
- Mechanism of Action : The compound is believed to interact with mutant Ras proteins, particularly the G12C variant, which is implicated in several cancers. By binding to these proteins, it disrupts their function, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that treatment with this compound leads to significant cytotoxic effects on non-small cell lung cancer (NSCLC) cells. For instance, a study reported that compounds similar to this compound induced apoptosis through mitochondrial pathways and caspase activation .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown potential as an antimicrobial agent . The unique halogenated structure contributes to its ability to inhibit bacterial growth effectively.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, it is useful to compare it with other quinolone derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Chloroquine | A quinoline core with a different halogen pattern | Primarily used as an antimalarial drug |
| Fluoroquinolones | A class of antibiotics with a quinoline core | Broad-spectrum antibacterial properties |
| 6-Fluoroquinolin-4-one | Contains fluorine but lacks bromine and chlorine | Less potent than 7-bromo derivative |
| 8-Bromoquinolin-4-one | Similar bromination but different substitution pattern | Different biological activity profile |
The unique combination of halogens in this compound enhances its selectivity for specific biological targets, potentially leading to improved potency against certain pathogens or cancer cells compared to other compounds.
Research Findings and Future Directions
Recent studies have focused on optimizing the synthesis of this compound for enhanced yield and purity. The pharmacokinetic properties are also being investigated to assess how effectively it can be delivered within biological systems .
Further research is warranted to explore:
- In vivo efficacy : Testing in animal models to evaluate therapeutic potential.
- Mechanistic studies : Understanding the detailed biochemical pathways affected by this compound.
- Combination therapies : Investigating its effectiveness when used alongside existing treatments for cancer or infections.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify substituent effects on chemical shifts. For instance, electron-withdrawing halogens (Br, Cl, F) deshield adjacent protons, as seen in analogous compounds (e.g., δ 7.51 ppm for H-2 in brominated chromenones) .
- 19F NMR : Quantify fluorine’s electronic environment; chemical shifts near -120 ppm are typical for aromatic fluorides.
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydrogen-bonded N–H stretches at ~3200 cm⁻¹ .
How can intermolecular interactions (e.g., hydrogen bonding) be systematically analyzed to predict crystal packing behavior?
Advanced Research Question
Hydrogen bonding and halogen-halogen interactions dominate crystal packing in halogenated quinolinones. Methodological steps:
XRD Analysis : Use ORTEP-3 to visualize hydrogen bonds (e.g., N–H⋯O) and generate packing diagrams. For example, S(6) ring motifs from intramolecular H-bonds can stabilize planar conformations .
Hirshfeld Surface Analysis : Quantify interaction types (e.g., Br⋯Cl contacts) using CrystalExplorer. Compare with related structures to identify packing trends.
Thermal Analysis : DSC/TGA can correlate melting points (e.g., 216–218°C in brominated analogs) with packing efficiency .
What experimental design considerations are critical for evaluating the bioactivity of this compound in antimicrobial studies?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Prioritize halogen positioning; fluorine at C-8 may enhance membrane permeability, while bromine at C-7 could disrupt bacterial efflux pumps.
- Control Experiments : Include unhalogenated quinolinones and commercial antibiotics (e.g., ciprofloxacin) to benchmark activity.
- Synchrotron Microcrystallography : Resolve binding modes in protein-ligand complexes (e.g., with DNA gyrase) using high-flux XRD .
How should researchers address challenges in refining twinned or low-resolution crystallographic data for this compound?
Advanced Research Question
- Twinning Detection : Use SHELXD to identify twin laws and refine using HKLF5 format in SHELXL. For low-resolution data (<1.0 Å), apply restraints on bond lengths/angles .
- Density Functional Theory (DFT) : Generate theoretical models to guide parameterization of disordered regions (e.g., flexible substituents).
- Validation Tools : Check R-factor convergence and ADDSYM in PLATON to avoid overfitting .
What strategies mitigate decomposition risks during thermal or photolytic stability studies?
Basic Research Question
- Dark Controls : Conduct parallel experiments under inert atmospheres (N₂/Ar) to isolate thermal vs. photolytic degradation.
- LC-MS Monitoring : Track degradation products (e.g., dehalogenation or oxidation) using high-resolution mass spectrometry.
- Crystallographic Stability : Compare pre- and post-study XRD patterns to detect phase changes .
How can computational methods enhance the interpretation of electronic effects in this halogenated quinolinone?
Advanced Research Question
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian09 to predict reactivity (e.g., nucleophilic attack at electron-deficient C-4).
- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic regions influenced by halogens (e.g., Br/Cl σ-holes).
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets, guided by crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



